molecular formula C16H25NO B2951624 1-(1-Adamantylacetyl)pyrrolidine CAS No. 194801-40-6

1-(1-Adamantylacetyl)pyrrolidine

Cat. No.: B2951624
CAS No.: 194801-40-6
M. Wt: 247.382
InChI Key: PCDBBNAUNRHBLR-UHFFFAOYSA-N
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Description

1-(1-Adamantylacetyl)pyrrolidine is a compound that combines the unique structural features of adamantane and pyrrolidine. Adamantane is a highly stable, diamondoid structure known for its rigidity and bulkiness, while pyrrolidine is a five-membered nitrogen-containing heterocycle. This combination results in a compound with interesting chemical and biological properties, making it a subject of interest in various fields of research.

Future Directions

The future directions for “1-(1-Adamantylacetyl)pyrrolidine” could involve the design of new pyrrolidine compounds with different biological profiles . The compound could also be used as a starting material for the synthesis of various functional adamantane derivatives .

Mechanism of Action

Target of Action

Pyrrolidine alkaloids, a group to which this compound belongs, have been shown to interact with a variety of biological targets . These include various enzymes and receptors involved in processes such as inflammation, bacterial and fungal growth, cancer progression, glucose regulation, and neurological function .

Mode of Action

Pyrrolidine alkaloids are known to interact with their targets in a variety of ways, often leading to changes in cellular function . For example, some pyrrolidine alkaloids have been shown to inhibit the activity of certain enzymes, leading to downstream effects such as reduced inflammation or slowed cancer cell growth .

Biochemical Pathways

Pyrrolidine alkaloids have been shown to impact a wide range of biochemical pathways . For instance, some pyrrolidine alkaloids have been found to inhibit eukaryotic DNA polymerases, which play a crucial role in DNA replication and repair .

Pharmacokinetics

Pyrrolidine alkaloids, in general, are known to have diverse pharmacokinetic properties . Factors such as absorption, distribution, metabolism, and excretion (ADME) can vary widely among different pyrrolidine alkaloids and can significantly impact their bioavailability and therapeutic potential .

Result of Action

Pyrrolidine alkaloids have been shown to exert a variety of biological effects, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially impact the activity of pyrrolidine alkaloids .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1-Adamantylacetyl)pyrrolidine can be synthesized through the acylation of pyrrolidine with 1-adamantylacetic acid. The reaction typically involves the use of trifluoroacetic anhydride and trifluoromethanesulfonic acid as catalysts . The reaction proceeds under mild conditions, yielding the desired product in good quantities.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using the aforementioned acylation reaction. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be essential to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Adamantylacetyl)pyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: The adamantyl group can undergo substitution reactions, introducing different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products:

    Oxidation: Formation of adamantyl ketones or carboxylic acids.

    Reduction: Formation of adamantyl alcohols.

    Substitution: Introduction of halogenated adamantyl derivatives.

Scientific Research Applications

1-(1-Adamantylacetyl)pyrrolidine has diverse applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 1-(1-Adamantylacetyl)pyrrolidine is unique due to the combination of the adamantyl and pyrrolidine structures. This combination imparts distinct chemical stability, rigidity, and potential biological activities that are not observed in other similar compounds. The presence of both structures allows for versatile applications in various fields of research and industry .

Properties

IUPAC Name

2-(1-adamantyl)-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO/c18-15(17-3-1-2-4-17)11-16-8-12-5-13(9-16)7-14(6-12)10-16/h12-14H,1-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCDBBNAUNRHBLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CC23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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